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molecular formula C6H9ClN2O B140642 (5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol CAS No. 146650-65-9

(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol

Cat. No. B140642
M. Wt: 160.6 g/mol
InChI Key: FFASZXPEKIZOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05514811

Procedure details

1.76 Grams (13.2 mmol) of the N-chlorosuccinimide was added little by little to a solution consisting of 2.06 g (13.2 mmol) of an ethyl-4,5-bis(hydroxymethyl) imidazole, 100 ml of ethanol and 40 ml of 1,4-dioxane maintained at room temperature with stirring over a period of about 11 minutes. The mixture was then stirred at the same temperature for three hours and for another 30 minutes at a temperature of 50° C. After the reaction, the solvent was distilled off under reduced pressure and the resulting yellowish oily product was subjected to the column chromatography (silica gel-acetone), and the obtained effluent was evaporated to dryness under reduced pressure. By using acetonitrile, the resulting solid product was recrystallized three times to obtain a colorless crystalline 2-ethyl-4-chloro-5-(hydroxymethyl) imidazole in an amount of 0.82 g (yield, 39.0%). The TLC and spectra of this compound were the same as the properties exhibited by the above-mentioned 2-ethyl-4-chloro-5-(hydroxymethyl) imidazole.
Quantity
13.2 mmol
Type
reactant
Reaction Step One
Name
ethyl-4,5-bis(hydroxymethyl) imidazole
Quantity
2.06 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[CH2:9]([C:11]1[NH:12][C:13]([CH2:18][OH:19])=[C:14](CO)[N:15]=1)[CH3:10].C(O)C>O1CCOCC1>[CH2:9]([C:11]1[NH:12][C:13]([CH2:18][OH:19])=[C:14]([Cl:1])[N:15]=1)[CH3:10]

Inputs

Step One
Name
Quantity
13.2 mmol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Two
Name
ethyl-4,5-bis(hydroxymethyl) imidazole
Quantity
2.06 g
Type
reactant
Smiles
C(C)C=1NC(=C(N1)CO)CO
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring over a period of about 11 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred at the same temperature for three hours and for another 30 minutes at a temperature of 50° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained effluent was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting solid product was recrystallized three times

Outcomes

Product
Details
Reaction Time
11 min
Name
Type
product
Smiles
C(C)C=1NC(=C(N1)Cl)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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